Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate
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Overview
Description
Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyridine ring, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate typically involves multi-step organic reactions. One common method includes the condensation of 5-aminopyridine-2-carbaldehyde with hydrazine to form the pyrazole ring. This intermediate is then reacted with methyl acrylate under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-aminopyridin-3-yl)propanoate
- Methyl 3-(5-aminopyridin-2-yl)propanoate dihydrochloride
Uniqueness
Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate is unique due to its combined pyrazole and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
917910-82-8 |
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Molecular Formula |
C12H14N4O2 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
methyl 3-[1-(5-aminopyridin-2-yl)pyrazol-4-yl]propanoate |
InChI |
InChI=1S/C12H14N4O2/c1-18-12(17)5-2-9-6-15-16(8-9)11-4-3-10(13)7-14-11/h3-4,6-8H,2,5,13H2,1H3 |
InChI Key |
TVPZJLUUHPVQLA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CN(N=C1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
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